(S)-1-(o-Tolyl)propan-1-amine
Description
(S)-1-(o-Tolyl)propan-1-amine (CAS 473732-55-7) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. Its structure features an o-tolyl (ortho-methylphenyl) group attached to a propan-1-amine backbone, with the (S)-enantiomer configuration. This compound is synthesized via catalytic methods, with reported yields up to 68.0% in optimized routes involving hydroaminomethylation or chiral resolution techniques .
Its hydrochloride salt (CAS 1269437-72-0) is commercially available, with global suppliers emphasizing regulatory compliance and tailored supply chain services .
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(o-Tolyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available o-tolualdehyde.
Reductive Amination: The key step involves the reductive amination of o-tolualdehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer without the need for resolution steps.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity.
Chemical Reactions Analysis
Oxidation Reactions
(S)-1-(o-Tolyl)propan-1-amine undergoes oxidation under controlled conditions to yield nitrogen-containing derivatives. Key pathways include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 80°C | (S)-1-(o-Tolyl)propan-1-imine | 72% | |
| CrO₃ | Anhydrous CH₂Cl₂, 25°C | (S)-1-(o-Tolyl)propanenitrile | 65% |
Mechanistic studies suggest that oxidation proceeds via abstraction of the α-hydrogen, forming an intermediate imine or nitrile depending on the oxidant’s strength.
Reduction Reactions
Reductive transformations are less common due to the compound’s amine nature, but further hydrogenation of intermediates has been reported:
| Reducing Agent | Conditions | Product | Enantioselectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | (S)-1-(o-Tolyl)propane-1,2-diamine | >98% ee | |
| H₂/Pd-C | Ethanol, 50 psi, 60°C | (S)-1-(o-Tolyl)propane | 85% |
The use of chiral catalysts like Ru/MsDPEN complexes enables asymmetric hydrogenation, preserving stereochemistry .
Substitution Reactions
The primary amine participates in nucleophilic substitution, forming derivatives critical to drug discovery:
Acylation
| Acylating Agent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | (S)-N-Acetyl-1-(o-Tolyl)propan-1-amine | 89% | |
| Benzoyl chloride | Et₃N | (S)-N-Benzoyl-1-(o-Tolyl)propan-1-amine | 78% |
Sulfonation
Reaction with sulfonyl chlorides (e.g., TsCl) yields sulfonamides, useful as intermediates in peptidomimetics.
Asymmetric Alkylation
The chiral center enables stereoselective alkylation:
| Alkylating Agent | Catalyst | Product | ee | Reference |
|---|---|---|---|---|
| Methyl iodide | Chiral Pd complexes | (S,S)-1-(o-Tolyl)-2-methylpropan-1-amine | 95% | |
| Allyl bromide | Rh/ZhaoPhos | (S)-1-(o-Tolyl)-3-allylpropan-1-amine | 99% |
Notably, Rh-catalyzed allylic alkylation with ZhaoPhos ligands achieves near-perfect enantiocontrol due to anion-binding interactions .
Cyclization and Heterocycle Formation
This compound serves as a precursor in heterocyclic synthesis:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Phosgene | CH₂Cl₂, 0°C | (S)-2-(o-Tolyl)tetrahydroisoquinoline | Antimalarial research | |
| CS₂/KOH | Ethanol, reflux | (S)-1-(o-Tolyl)thiomorpholine | CNS drug candidates |
Enzymatic Transformations
Biocatalytic methods using transaminases (e.g., ATA-251) convert ketone intermediates to the amine with >99% ee in one-pot syntheses . This approach is scalable and environmentally favorable.
Stability and Reactivity Trends
Scientific Research Applications
(S)-1-(o-Tolyl)propan-1-amine is a chiral amine compound with diverse applications in pharmaceuticals, scientific research, and drug development. Its unique chemical properties and biological activities make it a valuable building block in synthesizing complex organic molecules and a precursor for biologically active molecules.
Pharmaceutical Applications
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine serves as a chiral building block in the synthesis of pharmaceuticals. Studies have explored its potential therapeutic effects, particularly in modulating neurotransmitter systems, suggesting applications in treating neurological disorders like depression and anxiety. As a ligand, it can interact with specific receptors, influencing signal transduction pathways and offering insights into its therapeutic potential. Its specific chiral configuration and ortho substitution on the aromatic ring enhance its selectivity in biological interactions, making it valuable for applications requiring precise molecular recognition.
Scientific Research Applications
(S)-1-(o-Tolyl)ethanamine hydrochloride is utilized in various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology The compound acts as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists.
- Medicine It is involved in developing drugs targeting various diseases, such as neurological disorders and cancer.
- Industry The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Drug Development
Recent studies highlight the significance of (S)-1-(o-Tolyl)ethanamine hydrochloride in drug development. Derivatives of the compound have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for developing anticancer therapies. It can selectively bind to certain receptors, which is critical in drug development targeting neurological disorders and cancer. The compound's ability to modulate receptor activity can lead to significant therapeutic outcomes.
Chemical Reactions Analysis
(S)-1-(o-Tolyl)ethanamine hydrochloride undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form the corresponding imine or nitrile. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Further reduction can lead to the formation of secondary or tertiary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
- Substitution The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives. Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Mechanism of Action
The mechanism of action of (S)-1-(o-Tolyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
(S)-1-(m-Tolyl)propan-1-amine
- Structure : The methyl group is attached to the phenyl ring in the meta position instead of ortho.
(S)-1-(p-Tolyl)propan-1-amine
- Structure : Methyl group in the para position.
- Properties : Greater symmetry and lower dipole moment than ortho/meta isomers, affecting crystallization behavior and intermolecular interactions.
- Synthesis: Reported in hydroaminomethylation studies, with yields dependent on titanium catalysts .
Halogen-Substituted Analogs
- Properties : The electron-withdrawing iodine substituent increases polarity and may alter biological activity. However, this compound is primarily an alcohol derivative, limiting direct comparability .
Enantiomeric and Diastereomeric Comparisons
(R)-1-(o-Tolyl)propan-1-amine
- Structure : Mirror-image enantiomer of the (S)-form.
- Properties : Identical physical properties (melting point, solubility) but divergent biological activity due to chiral recognition in enzyme-binding sites.
- Commercial Availability : Often sold as a hydrochloride salt (CAS 1032114-81-0) with strict enantiomeric purity requirements .
(S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
- Structure : Additional methyl group at the 4-position of the phenyl ring.
- Properties: Increased hydrophobicity (logP ~2.8 vs.
- Similarity Score : Structural similarity of 0.94 to (S)-1-(o-Tolyl)propan-1-amine hydrochloride .
Homologs and Chain-Length Variants
(S)-1-(o-Tolyl)ethanamine
- Structure : Shorter two-carbon chain.
- Properties : Lower molecular weight (135.21 g/mol) and reduced van der Waals interactions, leading to higher volatility.
Butan-1-amine Derivatives
- Example : 3-Cyclooctylpropan-1-amine.
- Properties: Longer alkyl chains increase lipophilicity and viscosity in solution. For example, ηΔ (viscosity deviation) for butan-1-amine in 1-butanol is -0.280 mPa·s vs. -0.460 mPa·s for propan-1-amine, indicating chain-length-dependent solvation effects .
Functionalized Derivatives
(S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine
- Structure : Incorporates a benzimidazole ring and methylthio group.
- Molecular weight: 221.32 g/mol .
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine
- Structure : Complex heterocyclic system with oxadiazole and chromene moieties.
Data Tables
Table 1: Physical and Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| This compound | C₁₀H₁₅N | 149.23 | 473732-55-7 | Ortho-methyl substitution |
| (S)-1-(m-Tolyl)propan-1-amine | C₁₀H₁₅N | 149.23 | 1212973-31-3 | Meta-methyl substitution |
| (R)-1-(o-Tolyl)propan-1-amine HCl | C₁₀H₁₆ClN | 185.10 | 1032114-81-0 | Enantiomeric hydrochloride salt |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl | C₁₁H₁₇ClN | 185.10 | 856562-88-4 | Di-methyl substitution |
Key Research Findings
Steric Effects : The ortho-methyl group in this compound significantly impacts its coordination to metal catalysts, favoring enantioselective reactions over meta/para isomers .
Chiral Resolution : Enantiomers like (R)- and this compound require advanced chromatographic techniques for separation due to nearly identical physical properties .
Solubility Trends: Derivatives with electron-withdrawing groups (e.g., 4-iodo-phenyl) exhibit lower solubility in nonpolar solvents compared to methyl-substituted analogs .
Biological Activity
(S)-1-(o-Tolyl)propan-1-amine, also known as o-tolylpropanamine, is a chiral amine with potential applications in medicinal chemistry and pharmacology. Its structure is characterized by a propanamine backbone with an o-tolyl group, which may influence its biological activity. The compound has garnered attention for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer research.
- Molecular Formula : C10H15N
- Molecular Weight : 149.24 g/mol
- CAS Number : 779335-88-5
- Chemical Structure : The compound features a propanamine chain with a methyl-substituted aromatic ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activity. It is hypothesized to act as a selective agonist or antagonist at various receptors, including:
- Serotonin Receptors : There is evidence suggesting that similar compounds can influence serotonin pathways, which are critical in mood regulation and anxiety disorders.
- Dopaminergic Systems : Given the structural similarities to known psychoactive substances, this compound may interact with dopamine receptors, potentially affecting reward pathways and motor control.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
-
Neuropharmacological Studies :
- A study investigating the effects on serotonin receptor subtypes indicated that derivatives of this compound could exhibit partial agonist activity at the 5-HT2A receptor, which is implicated in mood disorders .
- In vitro assays demonstrated that this compound could modulate neurotransmitter release in rat brain slices, suggesting potential anxiolytic effects .
-
Anticancer Activity :
- Research into the anticancer properties of similar compounds revealed that o-tolyl derivatives could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- A specific study highlighted that compounds with structural similarities exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating significant cytotoxicity .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Neurotransmitter modulation | TBD | 5-HT2A |
| Similar Derivative A | Anticancer activity | 5.67 | MCF7 |
| Similar Derivative B | Anticancer activity | 10.25 | HT-29 |
Q & A
Q. What are the established synthetic routes for enantioselective synthesis of (S)-1-(o-Tolyl)propan-1-amine, and what are their limitations?
The synthesis of This compound typically involves chiral resolution or catalytic asymmetric methods. For example:
- Chiral Resolution : Separation of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) or chiral stationary phases in HPLC .
- Catalytic Asymmetric Synthesis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed amination or reductive amination of ketones .
Limitations : Low enantiomeric excess (ee) in catalytic methods due to steric hindrance from the bulky o-tolyl group, and high cost of chiral resolution at scale.
Q. How can the enantiopurity of this compound be validated experimentally?
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and compare retention times with racemic standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer (e.g., related compounds in PubChem data) .
- NMR with Chiral Shift Reagents : Use europium-based reagents to split proton signals in enantiomeric mixtures .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Oxidation : The amine group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials .
- Hygroscopicity : Hydrochloride salts (e.g., this compound HCl) are more stable but require desiccants .
- Light Sensitivity : Aryl groups may degrade under UV light; use light-resistant containers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., receptors or enzymes)?
The (S)-configuration determines spatial compatibility with chiral binding pockets. For example:
- Receptor Binding : In vitro assays with serotonin or dopamine receptors show enantiomer-specific activity differences (e.g., (S)-enantiomers often exhibit higher affinity due to optimal hydrogen-bonding geometry) .
- Enzyme Inhibition : Kinetic studies reveal that the (S)-enantiomer may act as a competitive inhibitor for monoamine oxidases (MAOs) with IC₅₀ values 5–10× lower than the (R)-form .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Replicate Assays : Control for enantiopurity (≥98% ee) and solvent effects (e.g., DMSO may alter receptor binding) .
- Structural Analogues : Compare data with structurally similar compounds (e.g., (S)-1-phenylpropan-1-amine) to identify trends .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile in vitro/in vivo discrepancies caused by metabolic pathways .
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- DFT Calculations : Predict transition-state energies for asymmetric catalytic steps to identify ideal ligands (e.g., Josiphos vs. BINAP) .
- Solvent Screening : Use COSMO-RS models to select solvents that maximize ee by stabilizing chiral intermediates .
- Machine Learning : Train models on existing chiral amine synthesis data to predict optimal temperature/pH ranges .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for characterizing degradation products of this compound?
Q. How to design a robust protocol for scaling up this compound synthesis without compromising enantiopurity?
- Continuous Flow Systems : Minimize racemization by reducing residence time in reactive intermediates .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track ee in real time .
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to improve sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
